molecular formula C12H23NO2S2 B12227916 2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

Cat. No.: B12227916
M. Wt: 277.5 g/mol
InChI Key: KXBAFRKJQKWQGK-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopentylsulfanyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the cyclopentylsulfanyl group, followed by the introduction of the hydroxy and methylsulfanyl groups. The final step involves the formation of the acetamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler derivatives with reduced functional groups.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: Shares the cyclopentyl group but differs in the presence of a phenylacetic acid moiety.

    2-Hydroxy-4-(methylsulfanyl)butanoic acid: Contains the hydroxy and methylsulfanyl groups but lacks the acetamide moiety.

Uniqueness

2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H23NO2S2

Molecular Weight

277.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide

InChI

InChI=1S/C12H23NO2S2/c1-16-7-6-10(14)8-13-12(15)9-17-11-4-2-3-5-11/h10-11,14H,2-9H2,1H3,(H,13,15)

InChI Key

KXBAFRKJQKWQGK-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CSC1CCCC1)O

Origin of Product

United States

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